molecular formula C13H12O5 B13931500 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13931500
M. Wt: 248.23 g/mol
InChI Key: SDAICBIYAVPOKY-UHFFFAOYSA-N
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Description

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C14H12O5 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative, such as 5,8-dimethoxy-2-naphthoic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: 4-Keto-5,8-dimethoxy-2-naphthalenecarboxylic acid.

    Reduction Products: 4-Hydroxy-5,8-dimethoxy-2-naphthalenemethanol.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the methoxy groups, leading to different chemical properties and reactivity.

    5,8-Dimethoxy-2-naphthalenecarboxylic acid: Lacks the hydroxy group, affecting its biological activity and applications.

Uniqueness

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid is unique due to the combination of hydroxy and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SDAICBIYAVPOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

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